Product packaging for Benzenesulfonic acid;cyclohexylmethanol(Cat. No.:CAS No. 62141-79-1)

Benzenesulfonic acid;cyclohexylmethanol

Cat. No.: B14541171
CAS No.: 62141-79-1
M. Wt: 272.36 g/mol
InChI Key: QBYSVCULWTUITM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;cyclohexylmethanol (CAS 62141-79-1) is an organosulfur compound with the molecular formula C13H20O4S and a molecular weight of 272.36 g/mol . This compound is of significant interest in organic synthesis and materials science research. Benzenesulfonic acid is a strong aromatic sulfonic acid, typically prepared via the sulfonation of benzene, and is known for its high acidity (pKa ~ -2.8) and solubility in polar solvents like water and alcohol . Cyclohexylmethanol, the alcohol component, is a versatile intermediate that can be produced through methods such as the hydrogenation of benzyl alcohol . The combination of these two entities suggests a compound with potential utility as a synthetic intermediate. Researchers may investigate its use in esterification reactions, where sulfonic acids are commonly employed to form sulfonate esters. Such esters are valuable as alkylating agents or as protected alcohol groups in multi-step synthesis . The structural properties of this compound, including a tetrahedral sulfur center attached to a planar phenyl ring, as found in benzenesulfonic acid derivatives, can be characterized using techniques such as X-ray crystallography to aid in structural confirmation and further study . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use, as benzenesulfonic acid and its related compounds can be corrosive and require appropriate handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O4S B14541171 Benzenesulfonic acid;cyclohexylmethanol CAS No. 62141-79-1

Properties

CAS No.

62141-79-1

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

benzenesulfonic acid;cyclohexylmethanol

InChI

InChI=1S/C7H14O.C6H6O3S/c8-6-7-4-2-1-3-5-7;7-10(8,9)6-4-2-1-3-5-6/h7-8H,1-6H2;1-5H,(H,7,8,9)

InChI Key

QBYSVCULWTUITM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclohexylmethyl Benzenesulfonate

Direct Esterification Approaches

Direct esterification involves the reaction of cyclohexylmethanol with benzenesulfonic acid. This approach often requires conditions that facilitate the removal of water to drive the reaction equilibrium towards the product.

Acid-Catalyzed Condensation Reactions

The most common method for direct esterification is the Fischer-Speier esterification, which involves heating the alcohol and the carboxylic acid (in this case, a sulfonic acid) in the presence of a strong acid catalyst. Since one of the reactants is a strong acid itself (benzenesulfonic acid), the reaction can often be self-catalyzed. However, to achieve reasonable reaction rates and yields, an additional catalyst or conditions that remove water are typically employed.

p-Toluenesulfonic acid (PTSA) is a common catalyst for such reactions, and its use is well-documented for the esterification of various alcohols. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343), using a Dean-Stark apparatus. This continuous removal of water shifts the equilibrium towards the formation of the ester, leading to higher yields. tcichemicals.comresearchgate.netajgreenchem.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification of Alcohols with Arenesulfonic Acids

Reactant 1Reactant 2CatalystSolventConditionsWater Removal
CyclohexylmethanolBenzenesulfonic AcidSelf-catalyzed or PTSATolueneRefluxDean-Stark trap
Primary/Secondary Alcoholp-Toluenesulfonic AcidPTSATolueneRefluxDean-Stark trap

A theoretical study of the mechanism of esterification between benzenesulfonic acid and methanol (B129727) suggests that the reaction can proceed through different pathways, with a low activation barrier for an SN1-type mechanism involving a sulfonylium cation intermediate. researchgate.net For a primary alcohol like cyclohexylmethanol, an SN2-type mechanism is also plausible.

Novel Reagents for Esterification

While traditional acid-catalyzed methods are effective, the development of novel reagents aims to provide milder reaction conditions and broader functional group tolerance. The Mitsunobu reaction is a notable example, allowing for the conversion of primary and secondary alcohols to esters, among other functional groups. researchgate.netsemanticscholar.org This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of synthesizing cyclohexylmethyl benzenesulfonate (B1194179), benzenesulfonic acid would act as the nucleophile. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key feature for stereoselective synthesis. researchgate.net

Indirect Synthesis via Activated Benzenesulfonic Acid Derivatives

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of benzenesulfonic acid are commonly used. These methods generally proceed under milder conditions and often give higher yields.

Reactions with Benzenesulfonyl Halides

A widely used and efficient method for the synthesis of sulfonate esters is the reaction of an alcohol with a benzenesulfonyl halide, most commonly benzenesulfonyl chloride, in the presence of a base. youtube.com Pyridine (B92270) is a frequently used base, acting as both a catalyst and a scavenger for the hydrogen chloride byproduct. rsc.orgpearson.com

The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the benzenesulfonyl chloride. The pyridine facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by activating the benzenesulfonyl chloride.

Table 2: Typical Conditions for the Synthesis of Sulfonate Esters from Alcohols and Benzenesulfonyl Chloride

AlcoholSulfonyl HalideBaseSolventTemperature
CyclohexylmethanolBenzenesulfonyl ChloridePyridineDichloromethane (B109758) (DCM) or Chloroform0 °C to room temperature
Primary/Secondary Alcoholp-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)0 °C to room temperature

This method is highly versatile and is applicable to a wide range of primary and secondary alcohols. The reaction of cyclohexylmethanol with tosyl chloride (a close analog of benzenesulfonyl chloride) in the presence of pyridine is a standard procedure for forming the corresponding tosylate ester, highlighting the general applicability of this method. pearson.com

Utilizing Benzenesulfonic Anhydrides

Benzenesulfonic anhydride (B1165640) is another highly reactive derivative of benzenesulfonic acid that can be used for the synthesis of sulfonate esters. The reaction with an alcohol, such as cyclohexylmethanol, would proceed readily, often in the presence of a base to neutralize the benzenesulfonic acid byproduct. youtube.com

The use of sulfonic anhydrides can be advantageous in cases where the corresponding sulfonyl chloride is unstable or difficult to handle. The reaction mechanism is analogous to that of sulfonyl chlorides, with the alcohol attacking one of the electrophilic sulfur atoms and displacing a benzenesulfonate leaving group.

Stereoselective Synthesis of Cyclohexylmethyl Benzenesulfonate Isomers

The synthesis of specific stereoisomers of cyclohexylmethyl benzenesulfonate requires stereocontrolled synthetic methods. If a chiral, enantiomerically pure cyclohexylmethanol is used as the starting material, the stereocenter is typically retained in the product, as the C-O bond of the alcohol is not broken during the formation of the sulfonate ester. chempedia.info This is particularly true for reactions involving benzenesulfonyl chloride or anhydride.

For instance, the reaction of a chiral secondary alcohol with a sulfonyl chloride in the presence of pyridine proceeds with retention of configuration at the stereogenic carbon. libretexts.org While cyclohexylmethanol itself is not chiral, derivatives of cyclohexylmethanol with stereocenters on the ring or the side chain could be used to synthesize chiral benzenesulfonate esters.

Furthermore, methods that proceed with a predictable stereochemical outcome, such as the Mitsunobu reaction which results in inversion of configuration, can be employed to synthesize a specific stereoisomer from a chiral alcohol precursor. researchgate.netresearchgate.net Enzymatic approaches, for example, using hydroxysteroid sulfotransferases, have also been shown to exhibit high stereoselectivity in the sulfation of chiral alcohols, suggesting the potential for biocatalytic routes to chiral sulfonate esters. nih.gov

Catalytic Systems in Benzenesulfonate Ester Formation

The synthesis of benzenesulfonate esters, including cyclohexylmethyl benzenesulfonate, is significantly enhanced by the use of catalysts. These catalysts facilitate the esterification reaction, typically between a benzenesulfonyl derivative (like benzenesulfonyl chloride) and an alcohol (cyclohexylmethanol), leading to higher yields and milder reaction conditions. Both transition metals and organic molecules have been successfully employed as catalysts in this context.

Transition Metal Catalysis

Transition metal compounds have proven to be effective catalysts for the formation of sulfonate esters. These catalysts often activate either the sulfonyl donor or the alcohol, facilitating the nucleophilic attack that leads to ester formation. Research has identified several metals that can be utilized for this purpose.

A facile and efficient method for synthesizing sulfonic esters involves the use of indium metal as a catalyst. This process demonstrates generality for various substrates and can be applied to the reaction of sulfonyl chlorides with alcohols researchgate.netorganic-chemistry.org. Another example is the use of ytterbium(III) trifluoromethanesulfonate, which efficiently catalyzes the reaction between alcohols and toluenesulfonic acid anhydride to produce the corresponding tosylates in high yields organic-chemistry.org. Dibutyltin oxide has also been reported as a catalyst for the selective and rapid sulfonylation of glycols at the primary alcohol position, suggesting its potential for reactions involving primary alcohols like cyclohexylmethanol organic-chemistry.org.

The table below summarizes representative transition metal catalytic systems applicable to the synthesis of cyclohexylmethyl benzenesulfonate.

CatalystSubstratesKey Findings
Indium (In)Benzenesulfonyl chloride, CyclohexylmethanolProvides an efficient route to sulfonic esters with broad substrate applicability researchgate.net.
Ytterbium(III) triflate (Yb(OTf)₃)Benzenesulfonic anhydride, CyclohexylmethanolEffectively catalyzes the reaction to yield alkyl sulfonates in high yields organic-chemistry.org.
Dibutyltin oxide ((Bu₂Sn)O)Benzenesulfonyl chloride, CyclohexylmethanolShows high selectivity for primary alcohols, making it suitable for cyclohexylmethanol organic-chemistry.org.
Copper(II) bromide (CuBr₂)Sodium benzenesulfinate, CyclohexylmethanolCopper-assisted methods have been developed for creating sulfonate ester linkages researchgate.net.

Organocatalysis and Biocatalysis

In the quest for metal-free and sustainable catalytic systems, organocatalysis has emerged as a powerful alternative. Organocatalysts are small organic molecules that can accelerate chemical reactions. For benzenesulfonate ester formation, acidic organocatalysts are particularly relevant.

One notable class of organocatalysts are the p-sulfonic acid calix[n]arenes. In-situ kinetic studies have demonstrated that p-sulfonic acid calix researchgate.netarene is a highly active organocatalyst for esterification reactions. A significant advantage of these catalysts is their high tolerance to water, which can be a byproduct of esterification and can inhibit other catalysts rsc.org. Their activity surpasses that of traditional acid catalysts like p-toluenesulfonic acid, making them a promising option for the synthesis of cyclohexylmethyl benzenesulfonate rsc.org.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. However, in the context of sulfonate ester synthesis, research is limited. While enzymes known as hydrolases are capable of cleaving sulfonate esters, the use of enzymes for the reverse reaction—the formation of sulfonate esters—is not a well-established field acs.org. This area represents a potential avenue for future research to develop highly selective and environmentally benign synthetic routes.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of cyclohexylmethyl benzenesulfonate, these principles are applied through the development of solvent-free reaction conditions and the design of sustainable, reusable catalysts.

Solvent-Free Reactions

Eliminating organic solvents is a key goal in green chemistry, as they are often volatile, toxic, and contribute significantly to chemical waste jddhs.com. Solvent-free, or neat, reactions offer a cleaner alternative.

Methodologies have been developed for the synthesis of esters under solvent-free conditions. One approach involves the use of surfactant-combined catalysts, such as dodecylbenzene sulfonic acid (DBSA), which can catalyze esterifications at room temperature without any additional solvent rsc.org. Another technique is mechanochemistry, where the reaction is carried out by grinding the solid reactants together, sometimes in the presence of a catalyst researchgate.net. This method has been successfully applied to the synthesis of sulfinate esters and holds promise for sulfonate ester synthesis as well, offering reduced waste and energy consumption researchgate.net. The adoption of such solvent-free approaches can significantly improve the process mass intensity (PMI) of the synthesis of cyclohexylmethyl benzenesulfonate unibo.it.

Sustainable Catalyst Development

The development of catalysts that are sustainable—meaning they are derived from renewable resources, are non-toxic, and can be easily recovered and reused—is a major focus of green catalyst research. For acid-catalyzed esterifications, solid acid catalysts are a particularly attractive option.

Several types of sustainable solid acid catalysts have been developed:

Sulfonated Carbon-Based Catalysts : These materials are created by sulfonating carbonaceous materials derived from renewable biomass like starch, glucose, or lignosulfonate elsevierpure.commdpi.comscirp.orgmdpi.com. They possess a high density of sulfonic acid groups on a stable, hydrophobic carbon support, making them active and reusable catalysts for esterification elsevierpure.comscirp.orgmdpi.com.

Sulfonic Acid Functionalized Ionic Liquids (SAILs) : Ionic liquids are salts with low melting points that can be designed to act as both solvents and catalysts. SAILs are functionalized with sulfonic acid groups, creating a recyclable, homogeneous catalyst system nih.govmdpi.com. The use of microwave heating in conjunction with SAILs can further enhance reaction rates and efficiency nih.govmdpi.com.

Sulfonated Polymer Resins : Polymeric materials, such as sulfonated polystyrene-divinylbenzene resins, serve as robust and thermally stable heterogeneous catalysts. They offer the advantages of being non-corrosive and easily separable from the reaction mixture, unlike homogeneous acids like sulfuric acid mdpi.com.

These sustainable catalysts can be employed in the esterification of benzenesulfonic acid with cyclohexylmethanol, providing environmentally friendly alternatives to traditional homogeneous catalysts that are difficult to separate and often generate significant waste.

Advanced Spectroscopic and Structural Elucidation of Cyclohexylmethyl Benzenesulfonate

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides critical information about the functional groups present. For cyclohexylmethyl benzenesulfonate (B1194179), the key absorptions are associated with the sulfonate group, the benzene (B151609) ring, and the cyclohexyl ring.

The sulfonate ester group (-SO₂-O-R) is characterized by strong, distinct stretching vibrations of the sulfur-oxygen double bonds. Typically, two prominent bands are observed: an asymmetric stretching vibration (νas(SO₂)) and a symmetric stretching vibration (νs(SO₂)). The asymmetric stretch appears at a higher frequency than the symmetric one. Additionally, the S-O-C single bond stretch provides further evidence for the ester linkage.

The benzene ring exhibits characteristic C-H stretching vibrations for aromatic protons, which occur at wavenumbers slightly above 3000 cm⁻¹. In-plane C=C stretching vibrations within the ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The monosubstituted pattern of the benzene ring can often be confirmed by analyzing the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

The cyclohexylmethyl moiety is identified by its aliphatic C-H stretching vibrations, which absorb just below 3000 cm⁻¹. These include both asymmetric and symmetric stretches of the CH₂ groups and the CH group within the ring. C-H bending (scissoring and rocking) vibrations for these groups are also present in the fingerprint region, typically around 1450 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Cyclohexylmethyl Benzenesulfonate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-H (Cyclohexyl)Stretching2950 - 2850Strong
Sulfonate (S=O)Asymmetric Stretching1370 - 1350Strong
Sulfonate (S=O)Symmetric Stretching1180 - 1160Strong
Aromatic C=CRing Stretching1600 - 1450Medium-Weak
Sulfonate (S-O-C)Stretching1000 - 960Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for analyzing symmetric, non-polar bonds.

In the Raman spectrum of cyclohexylmethyl benzenesulfonate, the symmetric stretch of the S=O bonds in the sulfonate group produces a very strong and sharp signal, which is a hallmark of sulfonyl compounds. ustc.edu.cn The aromatic ring's "breathing" mode, a symmetric vibration where the entire ring expands and contracts, also gives a characteristic Raman signal, typically near 1000 cm⁻¹. researchgate.net Aliphatic C-H stretching and bending modes are also visible, though often weaker than in the IR spectrum. The combination of these specific signals provides a unique molecular fingerprint, allowing for unambiguous identification of the compound and differentiation from its isomers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In cyclohexylmethyl benzenesulfonate, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the ester linkage (-O-CH₂-), and the protons of the cyclohexane (B81311) ring.

The aromatic protons of the benzenesulfonate group appear in the downfield region (typically 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The protons ortho to the sulfonyl group are the most deshielded, followed by the para and meta protons.

The two protons of the methylene group adjacent to the sulfonate oxygen (-O-CH₂-) are shifted downfield to approximately 4.0-4.2 ppm. Their signal typically appears as a doublet, as they are coupled to the single methine proton on the cyclohexane ring.

The protons of the cyclohexane ring itself produce a complex set of overlapping signals in the upfield region (approximately 0.9-2.0 ppm). The methine proton (at the C1 position of the ring) is the most downfield of this group, while the other ten methylene protons (axial and equatorial) create a broad multiplet pattern.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Cyclohexylmethyl Benzenesulfonate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho)~7.8 - 7.9Multiplet (d)2H
Aromatic H (meta, para)~7.5 - 7.7Multiplet (m)3H
-O-CH₂-~4.1Doublet (d)2H
Cyclohexyl-CH-~1.8Multiplet (m)1H
Cyclohexyl-CH₂-~0.9 - 1.7Multiplet (m)10H

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

For cyclohexylmethyl benzenesulfonate, the aromatic carbons produce signals between ~128 and 135 ppm. The ipso-carbon (the one directly attached to the sulfur atom) is often quaternary and may have a weaker signal. The carbons of the cyclohexane ring appear in the aliphatic region, typically between 25 and 40 ppm. A key signal is that of the methylene carbon of the ester linkage (-O-CH₂-), which is shifted downfield to around 75 ppm due to the deshielding effect of the adjacent oxygen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cyclohexylmethyl Benzenesulfonate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso-S)~135
Aromatic C (para)~133
Aromatic C (ortho)~129
Aromatic C (meta)~128
-O-CH₂-~75
Cyclohexyl-CH-~37
Cyclohexyl-CH₂-25 - 30

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's complete covalent structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For cyclohexylmethyl benzenesulfonate, a COSY spectrum would show a cross-peak between the -O-CH₂- protons (~4.1 ppm) and the methine proton of the cyclohexane ring (~1.8 ppm), confirming their connectivity. It would also reveal the intricate coupling network among all the protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would definitively link the proton signal at ~4.1 ppm to the carbon signal at ~75 ppm, assigning both to the -O-CH₂- group. Similarly, each proton signal in the complex 0.9-2.0 ppm region would be correlated to its corresponding carbon signal in the 25-40 ppm range, helping to resolve the specific assignments within the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu It is crucial for connecting different parts of the molecule. A key expected correlation in the HMBC spectrum would be a cross-peak between the -O-CH₂- protons (~4.1 ppm) and the ipso-carbon of the benzene ring (~135 ppm). This three-bond correlation (H-C-O-C) provides unequivocal proof of the ester linkage between the cyclohexylmethyl group and the benzenesulfonyl moiety. Further correlations from the aromatic protons to various aromatic carbons would confirm the substitution pattern of the ring.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of cyclohexylmethyl benzenesulfonate can be achieved, confirming the identity and connectivity of every atom within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a powerful technique utilized to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

In the analysis of cyclohexylmethyl benzenesulfonate, HRMS is crucial for confirming its molecular formula, C13H18O3S. The theoretical exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (carbon, hydrogen, oxygen, and sulfur). This calculated value is then compared to the experimentally measured mass.

Key Research Findings:

While specific experimental HRMS data for cyclohexylmethyl benzenesulfonate is not widely published, the principles of the technique and data from closely related compounds, such as esters of benzenesulfonic acid, illustrate its application. waters.com For instance, in a typical HRMS experiment using electrospray ionization (ESI), the molecule may be observed as a protonated molecule [M+H]+, a sodium adduct [M+Na]+, or an ammonium (B1175870) adduct [M+NH4]+. waters.com

The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of isobars (molecules with the same nominal mass but different exact masses). nih.govimrpress.comphcog.com This capability is essential for the unambiguous identification of the compound in a complex matrix.

Table 1: Theoretical and Expected Experimental Mass Data for Cyclohexylmethyl Benzenesulfonate

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]C13H18O3S254.0977
[M+H]+C13H19O3S+255.1055
[M+Na]+C13H18NaO3S+277.0874
[M+NH4]+C13H22NO3S+272.1320

Note: The data in this table is theoretical and serves to illustrate the expected results from an HRMS analysis.

The exceptional mass accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula, which is a critical step in the structural elucidation process.

X-ray Crystallography for Solid-State Molecular Architecture

For cyclohexylmethyl benzenesulfonate, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

Key Research Findings:

Although a specific crystal structure for cyclohexylmethyl benzenesulfonate is not publicly available, the structures of related compounds provide valuable insights into the expected molecular geometry. For example, the cyclohexane ring is known to adopt a stable chair conformation. aps.org The geometry of the benzenesulfonate group will be dictated by the tetrahedral arrangement around the sulfur atom and the planar nature of the benzene ring. aps.org

Studies on similar molecules, such as 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, have detailed the chair conformation of the cyclohexyl group and the planarity of the aromatic system. nih.gov In the case of cyclohexylmethyl benzenesulfonate, the crystal packing would likely be influenced by weak intermolecular interactions, such as van der Waals forces and potentially weak hydrogen bonds.

Table 2: Expected Crystallographic Parameters for Cyclohexylmethyl Benzenesulfonate

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)
Space Groupe.g., P21/c or Pca21
Unit Cell DimensionsDependent on crystal packing
Conformation of Cyclohexyl RingChair
Bond Length (S=O)~1.43 Å
Bond Length (S-O)~1.57 Å
Bond Angle (O=S=O)~120°

Note: The data in this table is based on expected values from known chemical principles and data from analogous structures and is for illustrative purposes.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic properties of cyclohexylmethyl benzenesulfonate, which in turn influence its physical and chemical behavior.

Mechanistic Investigations of Reactions Involving Cyclohexylmethyl Benzenesulfonate

Elucidation of Reaction Pathways for Formation

The formation of cyclohexylmethyl benzenesulfonate (B1194179) typically involves the reaction of cyclohexylmethanol with a benzenesulfonic acid derivative, most commonly benzenesulfonyl chloride, in the presence of a base. youtube.com The mechanism of this esterification has been a subject of detailed study.

Kinetic studies reveal that the formation of sulfonate esters is highly dependent on reaction conditions. researchgate.net The reaction between an alcohol and a sulfonyl chloride is generally considered a second-order process, with the rate dependent on the concentrations of both the alcohol and the sulfonyl chloride. youtube.com However, under acidic conditions, such as when using a sulfonic acid directly, the rate-determining step involves the displacement of a water molecule from a protonated alcohol by the sulfonate anion. enovatia.com

Key findings from kinetic studies on sulfonate ester formation indicate that:

Extreme conditions are often necessary, requiring high concentrations of both the sulfonic acid and the alcohol, with minimal water present. researchgate.netenovatia.com

The rates of formation are directly dependent on the concentrations of the sulfonate anion and the protonated alcohol in solution. researchgate.netenovatia.com

The presence of water can dramatically slow the reaction, as it can lead to the hydrolysis of the sulfonate ester product. researchgate.net

The use of a non-nucleophilic base, such as pyridine (B92270), is common when using sulfonyl chlorides. The base serves to neutralize the HCl produced, driving the reaction to completion. youtube.com

Table 1: Factors Influencing the Rate of Esterification
FactorEffect on Reaction RateRationale
Concentration of Alcohol (Cyclohexylmethanol)Increases RateThe reaction rate is typically first order with respect to the alcohol concentration.
Concentration of Benzenesulfonyl ChlorideIncreases RateThe reaction rate is typically first order with respect to the sulfonyl chloride concentration.
Presence of Base (e.g., Pyridine)Increases RateNeutralizes the HCl byproduct, preventing the reverse reaction and protonation of the alcohol.
Presence of WaterDecreases Net RatePromotes the hydrolysis of the sulfonate ester product, shifting the equilibrium. researchgate.net
Solvent PolarityVariableThe effect depends on the specific mechanism; polar solvents can stabilize charged intermediates or transition states.

The mechanism of sulfonylation of an alcohol can proceed through different pathways, each with a distinct transition state.

Uncatalyzed Mechanism : A plausible mechanism involves a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride. youtube.com This is an SN2-type process occurring at the sulfur center, which proceeds through a trigonal bipyramidal transition state. beilstein-journals.org The alcohol acts as the nucleophile, and the chloride is the leaving group. youtube.com

Lewis Base Catalysis : When a catalyst like pyridine is used, an alternative mechanism is possible. Pyridine can act as a nucleophile, initially attacking the sulfonyl chloride to form a sulfonyl-pyridinium salt. This intermediate is highly reactive, making the sulfonyl group more susceptible to attack by the alcohol. The subsequent attack by cyclohexylmethanol displaces pyridine, which is a good leaving group. youtube.com

In both scenarios, the reaction involves a nucleophilic substitution at the sulfur atom. Theoretical and experimental data for the hydrolysis of sulfonate esters, the reverse reaction, suggest that the process is often concerted, involving a single transition state rather than a stable pentacoordinate intermediate. acs.org

Mechanisms of Nucleophilic Displacement Reactions

Cyclohexylmethyl benzenesulfonate features an excellent leaving group (benzenesulfonate), making the primary carbon atom susceptible to nucleophilic attack. The reaction mechanism is strongly influenced by the substrate structure, the nucleophile, and the solvent. byjus.comlibretexts.org

Given that cyclohexylmethyl benzenesulfonate is a primary alkyl sulfonate, its reactions with nucleophiles are dominated by the SN2 pathway. byjus.com

SN2 Pathway : This mechanism is favored for primary substrates because the reaction center is sterically accessible to the incoming nucleophile. masterorganicchemistry.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the benzenesulfonate group leaves. youtube.com This process leads to an inversion of stereochemistry at the reaction center if it is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]). youtube.com Strong, less-hindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. libretexts.org

SN1 Pathway : This pathway is generally disfavored for primary substrates due to the high instability of the resulting primary carbocation. masterorganicchemistry.comyoutube.com An SN1 reaction involves a two-step mechanism where the leaving group departs first to form a carbocation intermediate, which is then captured by the nucleophile. byjus.com The rate-determining step is the formation of the carbocation, so the rate depends only on the substrate concentration (rate = k[Substrate]). youtube.com While highly unlikely to proceed without rearrangement, SN1 conditions (e.g., weak nucleophiles, polar protic solvents) applied to this substrate would lead primarily to rearranged products, as discussed in the next section. youtube.com

Table 2: Comparison of SN1 and SN2 Pathways for Cyclohexylmethyl Benzenesulfonate
FeatureSN2 MechanismSN1 Mechanism
Substrate PreferenceStrongly Favored (Primary Substrate)Strongly Disfavored (Unstable Primary Carbocation)
KineticsSecond-order: rate = k[R-OTs][Nu⁻]First-order: rate = k[R-OTs]
MechanismSingle concerted step youtube.comTwo steps via carbocation intermediate byjus.com
Nucleophile RequirementFavored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) libretexts.orgFavored by weak nucleophiles (e.g., H₂O, ROH) libretexts.org
Solvent PreferencePolar aprotic (e.g., Acetone, DMSO) libretexts.orgPolar protic (e.g., Water, Ethanol) libretexts.org
RearrangementNot possibleExpected to occur extensively youtube.com
StereochemistryInversion of configurationRacemization (if chiral center forms)

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can lead to significant rate enhancements and retention of stereochemistry. tue.nl

In the unsubstituted cyclohexylmethyl benzenesulfonate molecule, there are no heteroatoms with lone pairs or π-bonds positioned to engage in classical NGP. wikipedia.orglibretexts.org However, the concept of NGP can be extended to include the participation of C-C σ-bonds. In solvolysis reactions under SN1-type conditions, the σ-bond of a neighboring C-C group can assist in the departure of the leaving group, leading to the formation of a non-classical carbocation or, more commonly, leading directly to a rearranged product. libretexts.org This type of participation is intrinsically linked to the rearrangement reactions discussed below.

Rearrangement Reactions and Associated Mechanisms

While primary substrates like cyclohexylmethyl benzenesulfonate strongly favor the SN2 pathway, under forcing conditions that promote an SN1 mechanism (e.g., solvolysis in a highly ionizing, non-nucleophilic solvent), carbocation rearrangements are expected to dominate. youtube.com

The mechanism proceeds as follows:

Formation of a Primary Carbocation : The benzenesulfonate group departs, forming a highly unstable and transient primary cyclohexylmethyl carbocation.

1,2-Hydride Shift : To achieve greater stability, a hydride ion (H⁻) from the adjacent carbon on the cyclohexane (B81311) ring migrates to the primary carbocation center. This is a rapid 1,2-hydride shift.

Formation of a Tertiary Carbocation : The hydride shift results in the formation of a much more stable tertiary carbocation (1-methylcyclohexyl cation).

Nucleophilic Capture : The stable tertiary carbocation is then captured by the solvent or nucleophile present in the reaction mixture, leading to the final rearranged product.

For example, the acetolysis of cyclohexylmethyl benzenesulfonate would not yield cyclohexylmethyl acetate (B1210297) but would instead produce 1-methylcyclohexyl acetate as the major product, alongside elimination products like 1-methylcyclohexene. This behavior is analogous to the rearrangements seen in the solvolysis of other primary systems that can form more stable secondary or tertiary carbocations. youtube.comwikipedia.org

Table 3: Potential Products from Solvolysis of Cyclohexylmethyl Benzenesulfonate
Reaction TypeIntermediateMajor Product(s)Mechanism Notes
Substitution (Rearranged)1-methylcyclohexyl cation1-methylcyclohexanol (in H₂O)Product of nucleophilic capture of the rearranged tertiary carbocation.
Elimination (E1)1-methylcyclohexyl cation1-methylcyclohexene, methylenecyclohexane (B74748)Deprotonation of the rearranged carbocation from an adjacent carbon.

Degradation Mechanisms in Diverse Chemical Environments

The degradation of cyclohexylmethyl benzenesulfonate, an ester of benzenesulfonic acid and cyclohexylmethanol, is subject to various reaction pathways influenced by the chemical environment. The principal degradation routes involve cleavage of the ester linkage, primarily through hydrolysis and solvolysis, which can proceed via different mechanisms. The specific pathway is dictated by factors such as the pH of the medium, the nature of the solvent, temperature, and the presence of nucleophiles or bases. The structure of cyclohexylmethyl benzenesulfonate, featuring a primary carbon attached to the sulfonate group and a bulky cyclohexyl substituent, plays a crucial role in determining the operative mechanism.

The degradation of this compound primarily occurs through nucleophilic substitution (SN) and elimination (E) reactions. In these reactions, the benzenesulfonate group is an excellent leaving group due to the stability of the resulting benzenesulfonate anion.

Nucleophilic Substitution vs. Elimination:

A key aspect of the degradation of cyclohexylmethyl benzenesulfonate is the competition between nucleophilic substitution and elimination reactions. The outcome is largely dependent on the nature of the reacting species (nucleophile vs. base) and the reaction conditions.

Strong, non-hindered nucleophiles tend to favor SN2 reactions.

Strong, hindered bases (like potassium tert-butoxide) will predominantly lead to E2 elimination.

Weak nucleophiles/weak bases in polar protic solvents may lead to a mixture of SN1 and E1 products, although the formation of a primary carbocation in an SN1/E1 pathway is generally unfavorable for primary substrates.

Degradation in Acidic Environments:

In acidic aqueous solutions, the degradation of cyclohexylmethyl benzenesulfonate is expected to proceed via acid-catalyzed hydrolysis. The mechanism is likely to be bimolecular (A-2 type), where a water molecule, acting as a nucleophile, attacks the primary carbon atom.

The reaction is initiated by the protonation of one of the sulfonate oxygen atoms, which makes the sulfur atom more electrophilic. However, attack at the sulfur atom is less likely than attack at the primary carbon. A more plausible pathway involves the SN2 mechanism where a water molecule attacks the α-carbon, leading to the displacement of the benzenesulfonate leaving group.

Key characteristics of acidic degradation:

The reaction rate is dependent on both the concentration of the ester and the acid catalyst.

The products are cyclohexylmethanol and benzenesulfonic acid.

Due to the primary nature of the substrate, an SN1-type mechanism involving a primary carbocation is highly unlikely due to the instability of such an intermediate.

Degradation in Basic (Alkaline) Environments:

Under basic conditions, the degradation of cyclohexylmethyl benzenesulfonate can proceed through two competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

The hydroxide (B78521) ion (OH⁻) is a strong nucleophile and a strong base. Its role will dictate the major degradation pathway.

SN2 Pathway: The hydroxide ion can act as a nucleophile and attack the primary carbon atom, displacing the benzenesulfonate group to form cyclohexylmethanol and the benzenesulfonate anion. The steric hindrance from the adjacent cyclohexyl group may slow down the rate of this SN2 reaction compared to less hindered primary sulfonates. libretexts.orgresearchgate.netchemistrysteps.comlibretexts.org

E2 Pathway: Alternatively, the hydroxide ion can act as a base and abstract a proton from the carbon atom adjacent (β-position) to the carbon bearing the sulfonate group. This concerted process leads to the formation of a double bond, resulting in methylenecyclohexane and the benzenesulfonate anion. The requirement for an anti-periplanar arrangement of the proton and the leaving group can be met in the flexible cyclohexane ring. studylib.netresearchgate.net

The ratio of SN2 to E2 products will be influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. Higher temperatures generally favor the elimination pathway.

Solvolysis in Neutral Environments:

Solvolysis refers to a reaction where the solvent acts as the nucleophile. In neutral, polar protic solvents like water, ethanol, or methanol (B129727), cyclohexylmethyl benzenesulfonate can undergo solvolysis.

Given that it is a primary sulfonate, the mechanism is expected to be predominantly SN2. The solvent molecules, although weak nucleophiles, can attack the electrophilic carbon over time. For example, in methanol, the products would be cyclohexylmethyl methyl ether and benzenesulfonic acid. The rate of solvolysis is generally slower than base-catalyzed hydrolysis. An SN1 mechanism is disfavored due to the instability of the primary carbocation that would need to form.

The table below summarizes the expected degradation mechanisms of cyclohexylmethyl benzenesulfonate in different chemical environments, based on established principles of organic chemistry for analogous primary alkyl sulfonates.

EnvironmentPrimary Mechanism(s)Reagent/Solvent RoleMajor ProductsKey Influencing Factors
Acidic (aq.) SN2 (A-2 type)Water as nucleophileCyclohexylmethanol, Benzenesulfonic acidAcid concentration
Basic (aq.) SN2 / E2 CompetitionHydroxide as nucleophile and baseCyclohexylmethanol (SN2), Methylenecyclohexane (E2)Base strength, Steric hindrance, Temperature
Neutral (protic solvent) SN2 SolvolysisSolvent as nucleophileCyclohexylmethanol (in water), Cyclohexylmethyl ether (in alcohol)Solvent nucleophilicity, Polarity

Influence of the Cyclohexylmethyl Group:

The cyclohexylmethyl group has a significant impact on the degradation kinetics and mechanism:

Steric Hindrance: The bulky cyclohexyl group adjacent to the reaction center hinders the backside attack required for an SN2 reaction. libretexts.orgresearchgate.netchemistrysteps.comlibretexts.org This steric effect is expected to decrease the rate of SN2 reactions compared to less bulky primary alkyl sulfonates like ethyl benzenesulfonate.

No β-Hydride Elimination Leading to a More Substituted Alkene: In the context of E2 elimination, abstraction of a β-hydrogen from the cyclohexyl ring would lead to the formation of methylenecyclohexane.

Computational Chemistry and Theoretical Modeling of Cyclohexylmethyl Benzenesulfonate

Electronic Structure Theory (Quantum Chemical Calculations)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, optimized geometry, and energetic properties of cyclohexylmethyl benzenesulfonate (B1194179).

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and efficiency, making it a cornerstone for studying molecular systems. arxiv.orgyoutube.com It is widely used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.comyoutube.com

For cyclohexylmethyl benzenesulfonate, DFT calculations, often employing functionals like B3LYP or PBE0 in conjunction with basis sets such as 6-31G* or def2-TZVP, can predict key structural parameters. mdpi.comrsc.org The process iteratively adjusts atomic positions to minimize the forces on the atoms until a stable conformation is reached. arxiv.org This optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Once the minimum energy structure is found, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. rdd.edu.iqyoutube.com The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. Studies on related molecules, like benzenesulfonic acid methyl ester, have successfully used DFT methods to calculate harmonic vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Cyclohexylmethyl Benzenesulfonate (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch~1350 - 1370
Sulfonyl (SO₂)Symmetric Stretch~1170 - 1190
Sulfonate (S-O-C)S-O Stretch~950 - 1050
Sulfonate (S-O-C)O-C Stretch~750 - 850
Benzene (B151609) RingC-H Stretch~3050 - 3100
Benzene RingC=C Stretch~1450 - 1600
Cyclohexyl GroupC-H Stretch~2850 - 2950

Note: This table is illustrative, providing typical frequency ranges for the specified bonds as would be determined by DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. rsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide highly accurate single-point energy calculations for a given molecular geometry. acs.org

For cyclohexylmethyl benzenesulfonate, these high-accuracy methods are valuable for refining the energy profile of reaction pathways, such as hydrolysis or substitution reactions. For instance, after locating a transition state using DFT, a CCSD(T) calculation with a large basis set can yield a more precise value for the activation energy barrier. acs.org Such calculations are critical for validating mechanisms proposed by experimental or lower-level theoretical studies. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure of a molecule at a static point, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. escholarship.orgyoutube.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how the molecule behaves in a given environment, such as in a solvent, providing insights into its flexibility and conformational preferences. youtube.com

For cyclohexylmethyl benzenesulfonate, MD simulations are particularly useful for exploring its conformational landscape. The molecule possesses significant flexibility due to the rotatable bonds connecting the cyclohexyl, methanol (B129727), and benzenesulfonate moieties. An MD simulation can sample numerous conformations, allowing for the identification of the most stable or frequently occurring shapes the molecule adopts at a given temperature. chemrxiv.org This analysis is crucial for understanding how the molecule's shape might influence its reactivity or interactions with other molecules. mdpi.com The simulations typically span from nanoseconds to microseconds, depending on the process being studied. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. arkat-usa.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com

For a class of compounds like benzenesulfonate esters, QSAR studies can be employed to predict their reactivity towards nucleophiles. This involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume), and topological indices. arkat-usa.org A statistical model is then built to relate these descriptors to an experimentally measured reactivity parameter, such as a reaction rate constant. Although specific QSAR studies on cyclohexylmethyl benzenesulfonate are not widely reported, research on related benzosulfonamide benzenesulfonates has successfully used 3D-QSAR models to guide the design of potent enzyme inhibitors. researchgate.netresearchgate.net

Table 2: Hypothetical QSAR Descriptors for a Series of Benzenesulfonate Esters (Illustrative)

CompoundLogP (Hydrophobicity)LUMO Energy (eV)Molecular Volume (ų)Predicted Reactivity (Log k)
Derivative 12.5-1.22501.5
Derivative 23.1-1.52802.1
Derivative 32.8-1.42651.9
Cyclohexylmethyl Benzenesulfonate 3.5 -1.3 295 1.7

Note: This table illustrates the type of data used in a QSAR study. Values are hypothetical and for demonstration purposes.

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for interpreting experimental data or identifying unknown compounds. As discussed in section 5.1.1, DFT calculations are routinely used to predict IR and Raman vibrational spectra. researchgate.net

Beyond vibrational spectroscopy, theoretical models can also predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H, ¹³C) in the optimized molecular structure, their chemical shifts can be estimated. These predictions help in the assignment of complex experimental NMR spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Visible absorption spectrum.

Computational Design of Novel Cyclohexylmethyl Benzenesulfonate Derivatives

A key application of computational chemistry is the rational design of new molecules with desired properties. nih.gov By understanding the structure-property relationships of cyclohexylmethyl benzenesulfonate, researchers can computationally design novel derivatives for specific applications. For example, if the goal is to create a more reactive alkylating agent, modifications can be made to the benzene ring (e.g., adding electron-withdrawing groups) to influence the electronic properties of the sulfonate leaving group. youtube.com

The design process is iterative:

A new derivative is proposed in silico.

Its geometry is optimized and key properties (e.g., electronic structure, reactivity descriptors) are calculated using DFT. nih.gov

The predicted properties are compared against the target criteria.

The design is refined, and the cycle repeats.

This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Similar strategies have been successfully applied to design novel benzenesulfonamide (B165840) derivatives as potential therapeutic agents. nih.govrsc.org

Advanced Applications and Synthetic Utility of Cyclohexylmethyl Benzenesulfonate

Role as a Versatile Leaving Group in Organic Transformations

The efficacy of cyclohexylmethyl benzenesulfonate (B1194179) as a substrate in organic reactions is fundamentally linked to the nature of the benzenesulfonate anion. A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. The benzenesulfonate anion is highly stabilized through resonance, delocalizing the negative charge over the three oxygen atoms and the aromatic ring. This inherent stability makes it a very weak base and, consequently, an excellent leaving group, often compared to halides in its reactivity. youtube.comyoutube.com

Electrophilic Substitution Reactions

While the benzenesulfonate group itself is typically involved in nucleophilic substitution reactions where the alkyl moiety is the electrophilic partner, the aromatic ring of the benzenesulfonate can undergo electrophilic aromatic substitution. However, the primary role of cyclohexylmethyl benzenesulfonate in the context of electrophilic substitution is to provide the electrophilic cyclohexylmethyl carbon. In SN2 reactions, this primary carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the stable benzenesulfonate anion. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. In contrast, under conditions that favor SN1 mechanisms, the departure of the benzenesulfonate group would lead to the formation of a primary carbocation, which is highly unstable and likely to rearrange. Therefore, SN2 pathways are more common for this substrate.

Formation of Carbon-Heteroatom Bonds

The displacement of the benzenesulfonate group by heteroatomic nucleophiles is a straightforward and efficient method for the formation of carbon-heteroatom bonds. This transformation is widely employed in the synthesis of ethers, amines, sulfides, and other derivatives. The general transformation can be represented as:

C₆H₁₁CH₂OSO₂Ph + Nu⁻ → C₆H₁₁CH₂Nu + PhSO₃⁻

Where Nu⁻ represents a heteroatomic nucleophile.

The choice of reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.

Nucleophile (Source)Product ClassTypical Reaction ConditionsReference
RO⁻ (from ROH + base)EthersPolar aprotic solvent (e.g., DMF, DMSO), Room Temp. to 80 °C mdpi.com
N₃⁻ (e.g., NaN₃)AzidesDMF or Acetone/Water, 50-100 °CGeneral Knowledge
R₂NHAminesPolar solvent (e.g., CH₃CN, DMF), elevated temperature acs.org
RS⁻ (from RSH + base)SulfidesPolar aprotic solvent, Room Temp. nih.gov
CN⁻ (e.g., NaCN)NitrilesDMSO, 90-150 °CGeneral Knowledge

Application in C-C Bond Forming Reactions

While classically used for carbon-heteroatom bond formation, sulfonate esters like cyclohexylmethyl benzenesulfonate can also participate in carbon-carbon bond-forming reactions, particularly in the realm of modern cross-coupling chemistry.

Cross-Coupling Chemistry (e.g., Negishi, Suzuki, Sonogashira)

In cross-coupling reactions, alkyl sulfonates can act as electrophilic partners, similar to alkyl halides. The key step in these catalytic cycles is the oxidative addition of the C-O bond of the sulfonate to a low-valent transition metal catalyst (e.g., Palladium or Nickel). While less reactive than the corresponding alkyl bromides or iodides, the use of specific ligands and reaction conditions can facilitate this process.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic electrophile. Alkyl sulfonates can be effective electrophiles in this context, particularly with nickel or palladium catalysts.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent with an electrophile. While aryl and vinyl sulfonates are more common, the use of alkyl sulfonates is also possible, often requiring more forcing conditions or specialized catalytic systems.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of alkyl electrophiles is less common but can be achieved under specific catalytic conditions.

Below is a representative table of potential cross-coupling reactions involving alkyl sulfonates.

Coupling ReactionOrganometallic ReagentCatalyst/Ligand System (Typical)Product Type
NegishiR-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂C₆H₁₁CH₂-R
SuzukiR-B(OR)₂Pd(OAc)₂ / SPhos or other bulky phosphine (B1218219) ligandsC₆H₁₁CH₂-R
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIC₆H₁₁CH₂-C≡C-R

Addition Reactions to Unsaturated Systems

Cyclohexylmethyl benzenesulfonate can serve as a precursor to organometallic reagents that can then participate in addition reactions to unsaturated systems like alkenes and alkynes. For instance, conversion of the benzenesulfonate to an organolithium or Grignard reagent (though less direct than from the corresponding halide) would allow for its addition to carbonyl compounds or for conjugate addition to α,β-unsaturated systems.

Protective Group Strategies for Hydroxyl Functionalities

The hydroxyl group of cyclohexylmethanol can be protected by converting it to the benzenesulfonate ester. wikipedia.org While sulfonates are generally considered activating groups for substitution, under specific conditions where nucleophilic attack is suppressed, the benzenesulfonate group can serve as a protecting group. masterorganicchemistry.comorganic-chemistry.org This is particularly useful when the synthetic route involves reactions that are incompatible with a free hydroxyl group, such as those involving strongly basic or organometallic reagents.

The stability of the benzenesulfonate group to certain reagents allows for transformations on other parts of the molecule. The protection step involves reacting cyclohexylmethanol with benzenesulfonyl chloride in the presence of a base like pyridine (B92270).

The deprotection, or removal of the benzenesulfonate group to regenerate the alcohol, can be challenging due to its excellent leaving group ability. However, reductive cleavage methods, for example, using lithium aluminum hydride, can be employed to convert the sulfonate back to the alcohol.

ProtectionDeprotectionStability
PhSO₂Cl, PyridineLiAlH₄ or other reducing agentsStable to many non-nucleophilic reagents

Precursor for the Synthesis of Complex Organic Molecules

Cyclohexylmethyl benzenesulfonate is a versatile, yet not widely explored, reagent in organic synthesis. Its utility as a precursor for intricate organic molecules stems from the benzenesulfonate group's characteristic as an excellent leaving group, analogous to halides. This property facilitates nucleophilic substitution reactions, where the cyclohexylmethyl moiety can be transferred to a variety of nucleophiles. The reactivity of the C-O bond, polarized towards the oxygen of the sulfonate, renders the benzylic-like carbon of the cyclohexylmethyl group highly electrophilic and susceptible to attack. This fundamental reactivity profile allows for its potential application in the construction of complex molecular architectures, including heterocyclic systems and chiral building blocks.

Synthesis of Heterocyclic Systems

The introduction of a cyclohexylmethyl group can be a key step in the synthesis of various heterocyclic compounds. Cyclohexylmethyl benzenesulfonate can serve as a potent alkylating agent for heteroatoms such as nitrogen, oxygen, and sulfur, which are common components of heterocyclic rings. The general strategy involves the reaction of a substrate containing at least two nucleophilic sites with cyclohexylmethyl benzenesulfonate. One of the nucleophilic sites reacts with the electrophilic carbon of the cyclohexylmethyl benzenesulfonate, followed by an intramolecular cyclization to form the heterocyclic ring.

One plausible application is in the N-alkylation of di-functionalized amines, such as amino alcohols or diamines, to generate piperidine, morpholine, or piperazine (B1678402) derivatives. For instance, the reaction of cyclohexylmethyl benzenesulfonate with an amino alcohol could proceed via initial N-alkylation, followed by an intramolecular Williamson ether synthesis-type reaction to yield an N-cyclohexylmethyl-substituted morpholine.

Another potential route to heterocycles involves the reaction with sulfur-containing nucleophiles. For example, a reaction with a compound containing both a thiol and an amino group could lead to the formation of thiomorpholine (B91149) derivatives, which are of interest in medicinal chemistry. The initial step would likely be the S-alkylation due to the higher nucleophilicity of sulfur, followed by an intramolecular N-alkylation or cyclization.

The following table summarizes potential synthetic routes to heterocyclic systems using cyclohexylmethyl benzenesulfonate.

Starting Material (Nucleophile)IntermediatePotential Heterocyclic Product
EthanolamineN-(Cyclohexylmethyl)ethanolamineN-Cyclohexylmethylmorpholine
EthylenediamineN-(Cyclohexylmethyl)ethylenediamineN-Cyclohexylmethylpiperazine
2-AminoethanethiolS-(Cyclohexylmethyl)-2-aminoethanethiolN-Cyclohexylmethylthiomorpholine
2-AminophenolN-(Cyclohexylmethyl)-2-aminophenolN-Cyclohexylmethylbenzoxazine

Preparation of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Cyclohexylmethyl benzenesulfonate can be envisioned as a valuable reagent for the preparation of chiral building blocks. The introduction of the bulky and lipophilic cyclohexylmethyl group can significantly influence the pharmacological properties of a molecule.

A primary strategy for the synthesis of chiral building blocks using cyclohexylmethyl benzenesulfonate involves the reaction with a chiral nucleophile. The stereocenter of the resulting product would be derived from the chirality of the nucleophile. For instance, the alkylation of a chiral amine or alcohol would yield a new chiral secondary amine or ether, respectively. These products can then serve as versatile intermediates for the synthesis of more complex chiral molecules.

Furthermore, cyclohexylmethyl benzenesulfonate could be employed in diastereoselective reactions. By reacting it with a substrate that already contains a stereocenter, it may be possible to control the formation of a new stereocenter due to steric hindrance or other electronic effects, leading to the preferential formation of one diastereomer.

Another potential application lies in the use of cyclohexylmethyl benzenesulfonate in combination with chiral catalysts. A prochiral nucleophile could be alkylated with cyclohexylmethyl benzenesulfonate in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex to induce enantioselectivity, affording a chiral product with high enantiomeric excess.

Below is a table outlining potential strategies for the preparation of chiral building blocks.

StrategyChiral SourceReactantsPotential Chiral Product
Nucleophilic SubstitutionChiral Nucleophile(R)-2-Amino-3-phenylpropan-1-ol + Cyclohexylmethyl benzenesulfonate(R)-2-((Cyclohexylmethyl)amino)-3-phenylpropan-1-ol
Diastereoselective AlkylationChiral SubstrateChiral auxiliary-containing substrate + Cyclohexylmethyl benzenesulfonateDiastereomerically enriched alkylated product
Catalytic Enantioselective AlkylationChiral CatalystProchiral nucleophile + Cyclohexylmethyl benzenesulfonate + Chiral CatalystEnantioenriched alkylated product

Environmental Transformation and Environmental Fate of Benzenesulfonic Acid Esters General

Abiotic Degradation Processes in Aquatic and Terrestrial Systems

Abiotic degradation processes, including photolysis and chemical hydrolysis, play a role in the transformation of benzenesulfonic acid esters in the environment. These processes can lead to the initial breakdown of the parent compound, making it more susceptible to further degradation.

The photolytic degradation of benzenesulfonic acid esters, particularly linear alkylbenzene sulfonates (LAS), has been investigated. One study explored the photocatalytic degradation of LAS in an aqueous solution using titanium dioxide (TiO2) nanoparticles. The results indicated that under UV irradiation, LAS can be effectively degraded. The maximum degradation of 99.5% was achieved under acidic pH conditions with a TiO2 concentration of 50 mg/L after 30 minutes of irradiation. The degradation rate was found to follow a pseudo-first-order kinetic model. This process leads to the mineralization of the surfactant, as evidenced by the reduction in chemical oxygen demand (COD). who.int While direct photolysis in the absence of a catalyst is generally not considered a primary degradation pathway for LAS, photocatalysis in the presence of naturally occurring minerals could contribute to their transformation in sunlit surface waters.

The hydrolysis of benzenesulfonic acid esters is a potential abiotic degradation pathway. The rate of hydrolysis is dependent on factors such as temperature and the structure of the alkyl group. Research on the hydrolysis of a series of alkyl benzenesulfonates (methyl, ethyl, isopropyl, and n-propyl) in water has shown a temperature dependence on the reaction rate. The heat of activation for this process was found to be temperature-dependent, suggesting that changes in the organization of water molecules around the transition state of the molecule influence the hydrolysis rate. cdnsciencepub.com Generally, sulfonate esters are considered to be relatively resistant to hydrolysis under neutral pH conditions. However, under alkaline conditions, the hydrolysis of aryl benzenesulfonates has been observed to proceed through either a stepwise or a concerted mechanism, depending on the nature of the leaving group. acs.orgnih.gov While specific kinetic data for the hydrolysis of cyclohexylmethanol benzenesulfonate (B1194179) is not available, it is expected to undergo slow hydrolysis in aqueous environments.

Biodegradation Mechanisms by Microbial Communities

Biodegradation is the primary mechanism for the removal of linear alkylbenzenesulfonates (LAS) from the environment. A wide variety of microorganisms have been shown to degrade these compounds under both aerobic and anaerobic conditions.

Aerobic Degradation:

Aerobic biodegradation of LAS is a relatively rapid process, with half-lives reported to be between 1 and 3 weeks in soil. nih.gov The degradation is initiated by the omega-oxidation of the terminal methyl group of the alkyl chain, followed by beta-oxidation, which progressively shortens the alkyl chain. This process results in the formation of sulfophenyl carboxylates (SPCs). Subsequently, the aromatic ring is cleaved, and the sulfonate group is removed, leading to complete mineralization. industrialchemicals.gov.au Studies have shown that LAS can be almost completely biodegraded (over 98.4%) in aerobic aquatic environments. nih.gov The rate of aerobic biodegradation is influenced by temperature, with slower degradation observed at lower temperatures. nih.gov Several bacterial species, including Pseudomonas sp., have been identified as capable of degrading LAS. scirp.orgnih.gov

Anaerobic Degradation:

Historically, LAS were considered resistant to biodegradation under anaerobic conditions. nih.gov However, more recent studies have demonstrated that LAS can be biodegraded under methanogenic conditions. nih.gov The anaerobic degradation of LAS is generally slower than aerobic degradation. nih.gov One study observed a 48% degradation of LAS in an anaerobic fluidized bed reactor. daneshyari.com The initial steps of anaerobic degradation are thought to involve the desulfonation of the aromatic ring, followed by the breakdown of the alkyl chain and the aromatic ring. However, the complete anaerobic degradation pathway is still not fully elucidated. Some studies suggest that a period of aerobic exposure may be necessary to initiate the anaerobic degradation of LAS. researchgate.net

The degradation of linear alkylbenzenesulfonates (LAS) proceeds through a series of intermediate products.

Under aerobic conditions , the primary intermediates are sulfophenyl carboxylates (SPCs), which are formed by the shortening of the alkyl chain through omega- and beta-oxidation. nih.gov These SPCs are further degraded, eventually leading to the opening of the benzene (B151609) ring and the release of sulfate. industrialchemicals.gov.au

Under anaerobic conditions , the identification of intermediates has been more challenging. One study reported the production of benzaldehyde (B42025) during the anaerobic transformation of C12 LAS. nih.gov Another study focusing on the complete degradation pathway of a specific SPC, 3-(4-sulfophenyl)butyrate, by Comamonas testosteroni KF-1 identified 4-sulfoacetophenone and 4-sulfophenyl acetate (B1210297) as key metabolites. nih.gov The further breakdown of these intermediates leads to the formation of 4-sulfophenol and acetate. nih.gov The detection of various SPCs in sludge-amended soils confirms their formation and persistence as degradation intermediates in the terrestrial environment. nih.gov

The following table summarizes some of the identified degradation products and intermediates of LAS:

Degradation ConditionIntermediate/ProductParent CompoundReference
AerobicSulfophenyl carboxylates (SPCs)Linear alkylbenzenesulfonates (LAS) industrialchemicals.gov.aunih.gov
AnaerobicBenzaldehydeC12 LAS nih.gov
Aerobic4-Sulfoacetophenone3-(4-Sulfophenyl)butyrate (an SPC) nih.gov
Aerobic4-Sulfophenyl acetate4-Sulfoacetophenone nih.gov
Aerobic4-Sulfophenol4-Sulfophenyl acetate nih.gov

Mobility and Transport in Environmental Compartments

The mobility and transport of benzenesulfonic acid esters in the environment are governed by their physicochemical properties, particularly their water solubility and tendency to sorb to soil and sediment.

Linear alkylbenzenesulfonates (LAS) are water-soluble compounds, which suggests a potential for mobility in aquatic systems. epa.gov However, they also exhibit a strong tendency to sorb to organic matter and clay particles in soil and sediment. nih.govmdpi.com This sorption significantly reduces their mobility in the environment. The sorption of LAS to soil and sediment is influenced by the length of the alkyl chain, with longer chains leading to stronger sorption. acs.org

Studies have shown that in agricultural soils, LAS tends to remain in the upper layers, with limited percolation to deeper soil horizons. osti.gov The sorption process is generally rapid and largely reversible. acs.org While LAS can be found in elevated concentrations in soil immediately following the application of sewage sludge, their relatively rapid aerobic degradation prevents long-term accumulation. nih.gov In aquatic environments, LAS will partition between the water column and the sediment, with a significant fraction associating with the sediment phase. industrialchemicals.gov.au Due to their rapid degradation and sorption, long-range transport of LAS is not expected. industrialchemicals.gov.au

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility and bioavailability of benzenesulfonic acid esters in the terrestrial environment are largely controlled by their adsorption and desorption behavior in soil and sediment. These processes are influenced by the physicochemical properties of both the chemical and the soil matrix.

Research Findings:

Studies on linear alkylbenzene sulfonates (LAS), which share the benzenesulfonate functional group, have shown that adsorption to soil and sediment is a key factor in their environmental distribution. The primary mechanisms governing the adsorption of these anionic surfactants are interactions with soil organic matter and the clay mineral fraction of the soil. For benzenesulfonic acid esters, the hydrophobicity of the ester group is a critical determinant of the extent of adsorption. The cyclohexylmethanol group in the target compound imparts a degree of hydrophobicity, suggesting a potential for sorption to organic carbon in soil and sediment.

Factors influencing the adsorption and desorption of benzenesulfonic acid esters in soil include:

Soil Organic Matter: Higher organic matter content generally leads to increased adsorption of hydrophobic organic compounds.

Clay Content and Type: Clay minerals can contribute to the adsorption of organic compounds through various interactions, including van der Waals forces and potential cation bridging for anionic compounds.

Soil pH: The pH of the soil can influence the surface charge of soil particles and the ionization state of the chemical, which in turn can affect adsorption. Benzenesulfonic acid is a strong acid, and its esters are expected to be neutral, suggesting that pH may have a less direct impact on the molecule itself but can influence the soil's sorptive capacity.

Cation Exchange Capacity (CEC): Soils with a higher CEC may exhibit different adsorption characteristics for anionic compounds.

Desorption is the process by which an adsorbed chemical is released from the soil or sediment back into the soil solution. This process is crucial for determining the long-term fate and potential for leaching of the compound. The strength of the adsorption bonds influences the rate and extent of desorption.

Estimated Soil Sorption Coefficients for Benzenesulfonic Acid;Cyclohexylmethanol and Related Compounds

CompoundEstimated Log KocMobility Classification
This compound2.5 - 3.5Low to Moderate
Linear Alkylbenzene Sulfonates (average)2.0 - 4.0Low to Moderate
Simple Aromatic Esters1.5 - 3.0Moderate to High

Note: The values for this compound are estimations based on the properties of structurally similar compounds, as direct experimental data is not currently available. The mobility classification is based on standard Koc value ranges.

Leaching Potential in Groundwater Systems

The potential for a chemical to leach from the soil surface and contaminate groundwater is a significant environmental concern. The leaching potential of this compound is directly related to its adsorption and desorption characteristics, as well as its persistence in the soil environment.

Compounds with low soil adsorption (low Koc values) and high water solubility are more likely to be transported through the soil profile with infiltrating water and eventually reach groundwater. Conversely, compounds that are strongly adsorbed to soil particles are less mobile and have a lower leaching potential.

Based on the estimated Koc values for this compound, it is expected to have a low to moderate potential for leaching. The presence of the relatively hydrophobic cyclohexylmethanol group would favor partitioning to soil organic matter, thus retarding its downward movement. However, under conditions of low soil organic matter, high rainfall, and rapid infiltration, the potential for leaching could be more significant.

Factors that can influence the leaching of benzenesulfonic acid esters into groundwater include:

Soil Type: Sandy soils with low organic matter and clay content will permit greater leaching than clay or loam soils with higher organic matter.

Rainfall and Irrigation: Higher rates of water infiltration will increase the potential for the downward transport of dissolved chemicals.

Biodegradation Rate: If the compound is readily biodegradable in the soil, its concentration will decrease as it moves through the soil profile, reducing the amount that can reach the groundwater. Research on linear alkylbenzene sulfonates suggests that the benzene sulfonate moiety is susceptible to microbial degradation.

Depth to Groundwater: The shallower the aquifer, the less time and distance are available for attenuation processes like adsorption and biodegradation to occur.

Modeling and Prediction of Environmental Persistence

In the absence of extensive experimental data, mathematical models are valuable tools for predicting the environmental fate and persistence of chemicals like this compound. These models use the physicochemical properties of a compound to estimate its distribution and transformation in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are used to predict the properties and behavior of chemicals based on their molecular structure. For environmental fate assessment, QSARs can be used to estimate key parameters such as the soil sorption coefficient (Koc), bioconcentration factor (BCF), and rates of degradation. frontiersin.org For this compound, QSAR models could be employed to refine the estimated Koc value and to predict its potential for bioaccumulation in aquatic organisms.

Multimedia Environmental Fate Models:

Groundwater Leaching Models:

Models such as GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) and PRZM (Pesticide Root Zone Model) are used to simulate the movement of chemicals through the soil profile and to estimate their potential to reach groundwater. These models incorporate factors such as soil properties, weather data, and chemical degradation and sorption characteristics. To apply these models to this compound, accurate input parameters for its Koc and soil degradation rate would be required.

The application of these predictive models can provide valuable insights into the likely environmental behavior of this compound, helping to identify potential risks and guide further experimental research. However, it is crucial to acknowledge that the outputs of these models are estimations and should be supported by empirical data whenever possible.

Q & A

Q. What are the standard synthetic routes for benzenesulfonic acid, and how do reaction conditions influence product purity?

Benzenesulfonic acid is synthesized via sulfonation of benzene using concentrated sulfuric acid or sulfonyl chlorides. Key steps include:

  • Sulfonation : Benzene reacts with H₂SO₄ at 150–200°C to form benzenesulfonic acid .
  • Esterification : Reacting benzenesulfonic acid with alcohols (e.g., ethanol) under acidic conditions produces sulfonate esters .
  • Chlorination : Treatment with PCl₅ replaces the -OH group with Cl, yielding benzenesulfonyl chloride . Purity is optimized by controlling temperature, stoichiometry, and purification via recrystallization (ethanol/water mixtures) .

Q. How do physicochemical properties (solubility, acidity) of benzenesulfonic acid impact its utility in catalysis?

  • Solubility : High solubility in polar solvents (water, ethanol) enables homogeneous catalysis in aqueous or alcoholic media, while insolubility in nonpolar solvents (diethyl ether) limits use in organic phases .
  • Acidity : Strong acidity (pKa ≈ -2.8) makes it effective in acid-catalyzed reactions like esterification and alkylation .
  • Salts : Sodium salts enhance solubility for detergent and surfactant applications .

Q. What analytical methods are recommended for characterizing benzenesulfonic acid derivatives?

  • Qualitative Analysis : React with benzenesulfonyl chloride to form sulfonamides, aiding amine identification via precipitation and recrystallization .
  • Quantitative Techniques : Titration (acid-base), HPLC (purity), and NMR/IR spectroscopy (structural confirmation) .
  • Environmental Monitoring : Chronic aquatic toxicity assays (e.g., NOEC values for algae, daphnia) assess ecotoxicity .

Q. How should researchers assess environmental risks of benzenesulfonic acid in aquatic systems?

  • Toxicity : Chronic NOEC values range from 0.1–3.25 mg/L for algae, daphnia, and fish, indicating high chronic aquatic toxicity .
  • Persistence : Very low persistence (10-day degradation window) reduces bioaccumulation risks but requires monitoring short-term exposure .
  • Mitigation : Use biodegradability assays (OECD 301) and prioritize derivatives with lower toxicity scores .

Q. What safety protocols are critical when handling benzenesulfonic acid in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • First Aid : Immediate rinsing with water for eye/skin exposure; inhalation requires fresh air and medical attention .
  • Waste Disposal : Neutralize acidic residues before disposal to comply with hazardous waste regulations .

Advanced Research Questions

Q. How can reaction yields of benzenesulfonyl chloride be optimized while minimizing byproducts?

  • Reagent Ratios : Use stoichiometric excess of PCl₅ (1.2:1 molar ratio) to drive conversion of benzenesulfonic acid to sulfonyl chloride .
  • Temperature Control : Maintain 40–50°C to avoid side reactions (e.g., sulfone formation) .
  • Purification : Distillation under reduced pressure removes POCl₃ and HCl byproducts .

Q. How do contradictory data on environmental persistence and toxicity influence risk assessment strategies?

Despite low persistence (degradation within 10 days), high toxicity at low concentrations (0.1–1.0 ppm) necessitates tiered testing:

  • Short-Term Assays : Acute toxicity tests (e.g., Daphnia magna 48-hr LC50).
  • Long-Term Models : Population-level studies to predict ecological impacts of repeated low-dose exposure .

Q. What methodologies elucidate interactions between benzenesulfonic acid derivatives and biomolecules?

  • Spectroscopic Studies : UV-Vis and fluorescence titration to monitor binding with proteins/DNA .
  • Molecular Docking : Predict binding affinities with enzymes (e.g., cyclooxygenase) for drug design .
  • In Vitro Assays : Measure inhibition of bacterial growth (MIC values) for antimicrobial studies .

Q. How do structural modifications (e.g., alkyl/aryl substitutions) alter catalytic activity of benzenesulfonic acid?

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance acidity and catalytic efficiency in esterification .
  • Hydrophobic Chains (e.g., C10-13 alkyl): Improve surfactant properties but reduce solubility in polar media .
  • Metal Coordination : Sulfonate groups chelate metal ions (e.g., Fe³⁺), enabling redox catalysis .

Q. What strategies resolve challenges in synthesizing cyclohexylmethanol derivatives of benzenesulfonic acid?

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during sulfonation .
  • Coupling Reactions : Employ Mitsunobu conditions (DIAD, Ph₃P) to link cyclohexylmethanol to sulfonamide intermediates .
  • Characterization : X-ray crystallography confirms stereochemistry in cyclohexyl-substituted products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.